4-Hydroxy-3-nitrobenzaldehyde oxime
Overview
Description
4-Hydroxy-3-nitrobenzaldehyde oxime is a useful research compound. Its molecular formula is C7H6N2O4 and its molecular weight is 182.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Hydroxy-3-nitrobenzaldehyde oxime is aldehydes and ketones . These compounds can react with hydroxylamine to form oximes .
Mode of Action
The mode of action involves the nitrogen in hydroxylamine acting as a nucleophile . It competes with oxygen, which has more electron density, to react with the partially positive carbon in the aldehyde or ketone . The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes affects the biochemical pathways involving aldehydes and ketones . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone . This is in accordance with Le Châtelier’s Principle .
Result of Action
The result of the action of this compound is the formation of an oxime . This is a new compound with different properties from the original aldehyde or ketone . The formation of the oxime is essentially irreversible, leading to a permanent change in the biochemical environment .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of other nucleophiles could potentially compete with the nitrogen in hydroxylamine, affecting the efficiency of oxime formation . Additionally, the pH of the environment could impact the protonation state of the amine, which could in turn affect its nucleophilicity and the overall reaction .
Properties
IUPAC Name |
4-[(E)-hydroxyiminomethyl]-2-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c10-7-2-1-5(4-8-11)3-6(7)9(12)13/h1-4,10-11H/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAOGVGRPYOBEJ-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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